molecular formula C7H14N2O3 B13123198 N-Hydroxy-2-((tetrahydro-2H-pyran-2-yl)oxy)acetimidamide

N-Hydroxy-2-((tetrahydro-2H-pyran-2-yl)oxy)acetimidamide

Cat. No.: B13123198
M. Wt: 174.20 g/mol
InChI Key: DRKFVKJRLAXTKN-UHFFFAOYSA-N
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Description

N-Hydroxy-2-((tetrahydro-2H-pyran-2-yl)oxy)acetimidamide is an organic compound with the molecular formula C7H14N2O3 It is a derivative of hydroxylamine and contains a tetrahydro-2H-pyran-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-((tetrahydro-2H-pyran-2-yl)oxy)acetimidamide typically involves the reaction of hydroxylamine derivatives with tetrahydro-2H-pyran-2-yl-containing compounds. One common method involves the coupling of O-(tetrahydro-2H-pyran-2-yl)hydroxylamine with acetimidamide derivatives under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized reactors and purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-((tetrahydro-2H-pyran-2-yl)oxy)acetimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines .

Mechanism of Action

The mechanism of action of N-Hydroxy-2-((tetrahydro-2H-pyran-2-yl)oxy)acetimidamide involves its interaction with molecular targets such as enzymes and proteins. The hydroxylamine group can form covalent bonds with active sites of enzymes, inhibiting their activity. This mechanism is particularly relevant in the context of HDAC inhibition, where the compound can modulate gene expression by altering histone acetylation .

Properties

Molecular Formula

C7H14N2O3

Molecular Weight

174.20 g/mol

IUPAC Name

N'-hydroxy-2-(oxan-2-yloxy)ethanimidamide

InChI

InChI=1S/C7H14N2O3/c8-6(9-10)5-12-7-3-1-2-4-11-7/h7,10H,1-5H2,(H2,8,9)

InChI Key

DRKFVKJRLAXTKN-UHFFFAOYSA-N

Isomeric SMILES

C1CCOC(C1)OC/C(=N/O)/N

Canonical SMILES

C1CCOC(C1)OCC(=NO)N

Origin of Product

United States

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